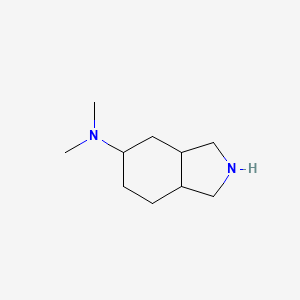![molecular formula C19H28N2O2 B2642075 N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide CAS No. 2418719-39-6](/img/structure/B2642075.png)
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide is a complex organic compound that features an aziridine ring, a cyclopropylmethyl group, and a trimethylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide typically involves multiple steps, starting with the preparation of the aziridine ring. Aziridines can be synthesized through various methods, including the reaction of alkenes with nitrenes or the cyclization of amino alcohols . The cyclopropylmethyl group is introduced through cyclopropanation reactions, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents . The final step involves the coupling of the aziridine intermediate with the trimethylpropanamide moiety under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient reagents and reaction conditions, as well as implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide can undergo various chemical reactions, including:
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the ring to form new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can lead to aziridinium ions, while reduction can yield primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide
Uniqueness
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide is unique due to its combination of an aziridine ring, a cyclopropylmethyl group, and a trimethylpropanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
IUPAC Name |
N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)18(22)20(4)15-7-9-17(10-8-15)23-13-16-12-21(16)11-14-5-6-14/h7-10,14,16H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOYPOQCLOZKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C1=CC=C(C=C1)OCC2CN2CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-6-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2641998.png)
![1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2641999.png)

![2-benzyl-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2642003.png)


![2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2642007.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2642009.png)
![3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2642010.png)
![N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2642011.png)

